

Application Notes and Protocols: Antitumor Agent-191

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Compound of Interest

Compound Name: Antitumor agent-191

Cat. No.: B15565381

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Antitumor agent-191** is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2). The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway, often through mutations in RAS or RAF, is a hallmark of many human cancers, making its components key therapeutic targets.[1][2][3] **Antitumor agent-191** targets MEK1/2, the dual-specificity kinases that phosphorylate and activate ERK1/2.[3] By inhibiting MEK, **Antitumor agent-191** is designed to block downstream signaling, thereby inhibiting tumor cell proliferation and survival. These notes provide essential data and protocols for the preclinical in vivo evaluation of **Antitumor agent-191**.

Quantitative Data Summary

The following tables summarize key in vivo data for **Antitumor agent-191** derived from studies in immunodeficient mice.

Table 1: Maximum Tolerated Dose (MTD) of **Antitumor Agent-191** in Naïve Athymic Nude Mice

Route of Administration	Dosing Schedule	Dose (mg/kg)	Mean Body Weight Change (%)	Observations / Toxicities	MTD Determination
Oral (p.o.)	Once Daily (QD) for 7 days	25	+1.5%	No adverse effects observed	-
Oral (p.o.)	Once Daily (QD) for 7 days	50	-2.8%	No adverse effects observed	50 mg/kg
Oral (p.o.)	Once Daily (QD) for 7 days	100	-12.5%	Mild lethargy, ruffled fur	Exceeded MTD
Oral (p.o.)	Once Daily (QD) for 7 days	200	-21.0%	Significant lethargy, hunched posture	Exceeded MTD

MTD is defined as the highest dose that does not cause mortality, overt signs of toxicity, or more than a 20% reduction in body weight.

Table 2: Single-Dose Pharmacokinetics (PK) of **Antitumor Agent-191** in Athymic Nude Mice

Dose (mg/kg, p.o.)	C _{max} (ng/mL)	T _{max} (h)	AUC ₀₋₂₄ (h*ng/mL)	T _{1/2} (h)
25	1,250	1.0	8,500	4.5
50	2,600	1.0	18,200	4.8

PK parameters were determined following a single oral gavage administration to non-tumor-bearing mice.

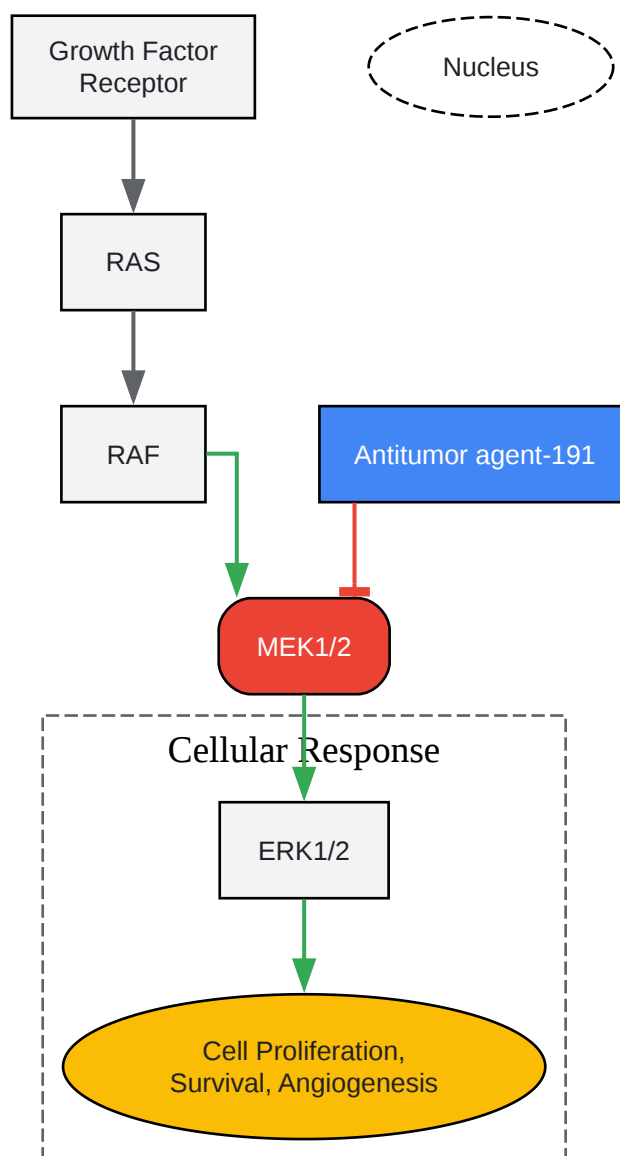
Table 3: Efficacy of **Antitumor Agent-191** in HT-29 Human Colorectal Cancer Xenograft Model

Treatment Group	Dosing Schedule	Mean Tumor Volume at Day 21 (mm ³)	Tumor Growth Inhibition (TGI) (%)	Mean Body Weight Change (%)
Vehicle Control	QD, p.o.	1550 ± 210	-	+2.1%
Antitumor agent-191 (25 mg/kg)	QD, p.o.	720 ± 150	53.5%	-1.8%
Antitumor agent-191 (50 mg/kg)	QD, p.o.	350 ± 95	77.4%	-4.5%
Reference Compound (5 mg/kg)	QD, p.o.	410 ± 110	73.5%	-5.1%

Treatment was initiated when tumors reached an average volume of 100-150 mm³. TGI is calculated at the end of the study relative to the vehicle control group.

Signaling Pathway

The MAPK/ERK pathway is a chain of proteins that communicates signals from cell surface receptors to the DNA in the cell nucleus. **Antitumor agent-191** acts by inhibiting MEK1/2, a central component of this cascade.



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Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of **Antitumor agent-191**.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study Protocol

Objective: To determine the highest dose of **Antitumor agent-191** that can be administered daily for 7 days without causing unacceptable toxicity in mice.

Materials:

- **Antitumor agent-191**
- Vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water)
- Female Athymic Nude mice, 6-8 weeks old
- Standard laboratory animal housing and care facilities
- Calibrated balance, oral gavage needles

Procedure:

- **Animal Acclimatization:** Acclimate mice to the facility for at least 7 days prior to the study.
- **Group Allocation:** Randomly assign mice into groups of 3-5 animals per dose level. Include a vehicle control group.
- **Dose Selection:** Based on preliminary range-finding, select 3-4 dose levels (e.g., 25, 50, 100, 200 mg/kg).
- **Formulation:** Prepare fresh formulations of **Antitumor agent-191** in the vehicle each day. Ensure the compound is fully suspended.
- **Administration:** Administer the assigned dose or vehicle via oral gavage (p.o.) once daily for 7 consecutive days. Dosing volume is typically 10 mL/kg.
- **Monitoring:**
 - Record body weights daily, just prior to dosing.
 - Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, breathing).
 - Note any mortality.

- **Endpoint:** The study is concluded after the 7-day dosing period, followed by a 24-hour observation period.
- **MTD Determination:** The MTD is defined as the highest dose that does not result in animal death, >20% body weight loss, or severe, irreversible clinical signs of toxicity.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the antitumor efficacy of **Antitumor agent-191** in an established human tumor xenograft model.

Materials:

- HT-29 human colorectal cancer cells
- Matrigel (or similar basement membrane matrix)
- Female Athymic Nude mice, 6-8 weeks old
- **Antitumor agent-191** and vehicle
- Digital calipers
- Sterile PBS, syringes, and needles

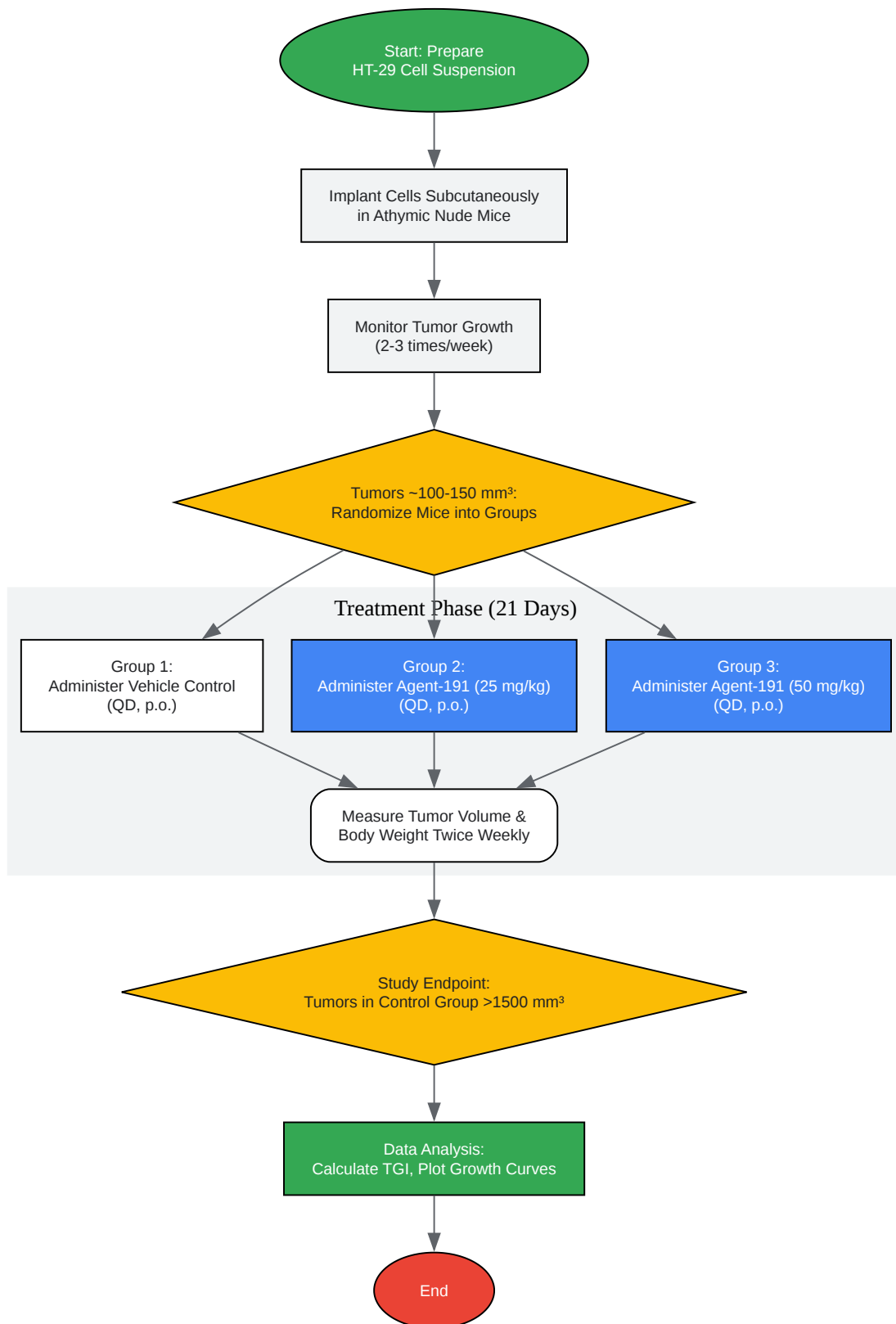
Procedure:

- **Tumor Cell Implantation:**
 - Harvest HT-29 cells during their exponential growth phase.
 - Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5×10^7 cells/mL.
 - Subcutaneously inject 0.1 mL (5×10^6 cells) of the cell suspension into the right flank of each mouse.
- **Tumor Growth Monitoring:**

- Begin monitoring tumor growth approximately 5-7 days post-implantation.
- Measure tumors 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2)/2$.
- Group Randomization:
 - When the mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes. Typical groups include vehicle control, **Antitumor agent-191** low dose, and **Antitumor agent-191** high dose.
- Treatment Administration:
 - Administer vehicle or **Antitumor agent-191** at the predetermined doses and schedule (e.g., 25 and 50 mg/kg, QD, p.o.) for 21 days.
- Data Collection:
 - Measure tumor volumes and body weights twice weekly throughout the study.
 - Conduct daily clinical observations for any signs of distress or toxicity.
- Study Endpoint:
 - The study concludes when tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or after the planned treatment duration.
 - Individual mice are euthanized if their tumors exceed the size limit or show signs of ulceration, or if body weight loss exceeds 20-25%.
- Data Analysis:
 - Calculate the mean tumor volume \pm SEM for each group at each time point.
 - Calculate the percent Tumor Growth Inhibition (TGI) using the formula: $\%TGI = (1 - (\Delta T / \Delta C)) \times 100$, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the in vivo efficacy study.



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Caption: Workflow for a typical preclinical xenograft efficacy study.

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References

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